molecular formula C10H15ClN2O B1424812 2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride CAS No. 1220038-37-8

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

Cat. No. B1424812
M. Wt: 214.69 g/mol
InChI Key: LFIPOYNUHYNBIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Molecular Structure Analysis :

    • The conformation of the N—H bond in related compounds such as 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with the anti conformation observed in similar compounds. This structural analysis is crucial in understanding the chemical behavior and potential applications of the compound (Gowda et al., 2007).
  • Metabolic Pathways and Toxicology :

    • Comparative metabolism studies of chloroacetamide herbicides (similar in structure to the target compound) in human and rat liver microsomes reveal complex metabolic pathways. These studies are fundamental in assessing the environmental and health impacts of these compounds (Coleman et al., 2000).
  • Chemical Synthesis and Reactions :

    • Research on NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, which shares structural similarities with the target compound, provides insights into its chemical reactivity and potential for creating derivatives. Such studies are essential for developing new pharmaceuticals or industrial chemicals (Macháček et al., 1986).
  • Anticonvulsant Properties :

    • 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, structurally related to the target compound, have been studied for their anticonvulsant activities. This kind of research is vital for the development of new therapeutic agents (Camerman et al., 2005).
  • Environmental Impact and Biodegradation :

    • The involvement of the Cytochrome P450 System in the N-Deethoxymethylation of Acetochlor, a herbicide structurally similar to the compound , has been explored. This research is crucial for understanding the environmental impact and biodegradation of these chemicals (Wang et al., 2015).

Safety And Hazards

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Future Directions

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Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. If you have a specific compound in mind, I would recommend consulting the relevant scientific literature or a trusted database for more detailed information.


properties

IUPAC Name

2-(methylamino)-N-(3-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-4-3-5-9(6-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPOYNUHYNBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-N-(3-methylphenyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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